molecular formula C26H18BrN3O3 B12404799 FtsZ-IN-7

FtsZ-IN-7

Katalognummer: B12404799
Molekulargewicht: 500.3 g/mol
InChI-Schlüssel: RASIABPCQHCLNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FtsZ-IN-7 is a small-molecule inhibitor that targets the bacterial protein FtsZ, which is crucial for bacterial cell divisionInhibiting FtsZ disrupts this process, making this compound a promising candidate for the development of new antibacterial agents .

Vorbereitungsmethoden

The synthesis of FtsZ-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions in larger reactors, optimizing reaction conditions to maximize yield and purity, and ensuring the safety and environmental compliance of the processes .

Analyse Chemischer Reaktionen

FtsZ-IN-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

FtsZ-IN-7 has several scientific research applications, including:

Wirkmechanismus

FtsZ-IN-7 exerts its effects by binding to the GTP-binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption of the Z-ring assembly halts bacterial cell division, leading to cell death. The molecular targets involved include the GTP-binding pocket and key residues that are essential for FtsZ’s GTPase activity. The pathways affected by this inhibition include the bacterial cytokinesis pathway, which is crucial for cell division and proliferation .

Vergleich Mit ähnlichen Verbindungen

FtsZ-IN-7 is unique in its high specificity and potency against FtsZ compared to other similar compounds. Some similar compounds include:

This compound stands out due to its unique binding mode and the ability to inhibit FtsZ with high specificity, making it a valuable tool for research and a promising candidate for antibacterial drug development.

Eigenschaften

Molekularformel

C26H18BrN3O3

Molekulargewicht

500.3 g/mol

IUPAC-Name

N-(2-methoxyphenyl)-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide

InChI

InChI=1S/C26H17N3O3.BrH/c1-32-22-9-5-3-7-20(22)28-26(31)15-10-11-19-18(14-15)16-12-13-29-21-8-4-2-6-17(21)25(30)24(29)23(16)27-19;/h2-14H,1H3,(H,28,31);1H

InChI-Schlüssel

RASIABPCQHCLNS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.